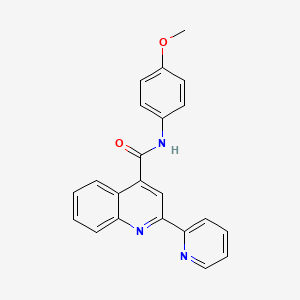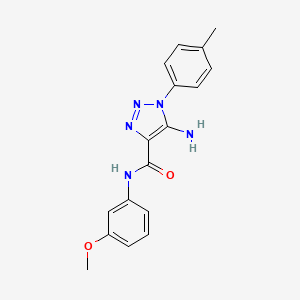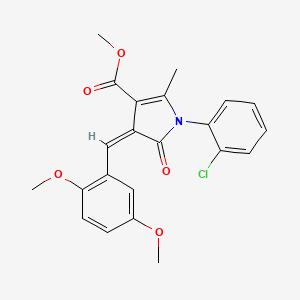![molecular formula C19H22N2O2 B4682388 2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Vue d'ensemble
Description
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as MPBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBD is a member of the benzamide family and is a selective agonist for the dopamine D3 receptor.
Mécanisme D'action
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide binds selectively to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor by this compound leads to an increase in cAMP production and subsequent activation of downstream signaling pathways. This results in the modulation of various physiological and behavioral functions such as reward, motivation, and cognition.
Biochemical and Physiological Effects:
This compound's selective agonism for the dopamine D3 receptor has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior. Additionally, this compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide's selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and behavioral functions. Additionally, this compound's pharmacokinetic profile allows for its use in in vivo studies. However, this compound's limited solubility in aqueous solutions can pose a challenge for its use in certain experimental setups. Additionally, due to its potential therapeutic applications, this compound's availability may be restricted in certain countries.
Orientations Futures
The potential therapeutic applications of 2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide make it a promising candidate for further research. Future studies could focus on optimizing the pharmacokinetic properties of this compound for its use in clinical settings. Additionally, the role of the dopamine D3 receptor in various neurological disorders could be further elucidated using this compound as a tool. Finally, the development of novel compounds based on the structure of this compound could lead to the discovery of new therapeutic agents for various disorders.
Applications De Recherche Scientifique
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been extensively studied in the field of neuroscience due to its potential applications as a therapeutic agent for various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound's selective agonism for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders. Additionally, this compound has been used as a tool in neurobiological research to study the role of the dopamine D3 receptor in various physiological and behavioral functions.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-7-3-2-6-17(18)19(22)20-14-15-8-10-16(11-9-15)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIOZTYIQYXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4682305.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide](/img/structure/B4682313.png)
![[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4682322.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4682338.png)

![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B4682349.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4682360.png)

![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4682376.png)

![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4682385.png)
![1-[(4-methoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682408.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4682413.png)